7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione
Description
The target compound, 7-bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1λ⁶,2-benzoxathiazine-1,1-dione, is a brominated benzoxathiazine derivative characterized by a bicyclic core structure. The benzene ring of the benzoxathiazine scaffold is substituted with a bromine atom at position 7 and a 3-methoxyphenylmethyl group at position 2.
Synthesis of such derivatives typically involves sulfonylation of anthranilic acids or methyl anthranilates, followed by cyclization to form the benzoxathiazine core. This method, as described in , avoids isomerization challenges by introducing substituents before ring formation, ensuring high yield and purity .
Properties
Molecular Formula |
C15H14BrNO4S |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
7-bromo-2-[(3-methoxyphenyl)methyl]-3H-4,1λ6,2-benzoxathiazine 1,1-dioxide |
InChI |
InChI=1S/C15H14BrNO4S/c1-20-13-4-2-3-11(7-13)9-17-10-21-14-6-5-12(16)8-15(14)22(17,18)19/h2-8H,9-10H2,1H3 |
InChI Key |
HULXCUMIWCRKRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2COC3=C(S2(=O)=O)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione typically involves multiple steps. One common method starts with the preparation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one from 2-amino-5-bromophenol using 2-chloroacetyl chloride in chloroform solvent in the presence of TEBA and NaHCO3. This step involves acylation followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for larger scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like N-bromosuccinimide (NBS) under radical conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
NBS (N-bromosuccinimide): Used for bromination reactions.
Chloroform and TEBA: Used in the initial synthesis steps.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with NBS can lead to the formation of various brominated derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione exhibit significant anticancer properties. The compound is structurally related to arzoxifene, a selective estrogen receptor modulator (SERM) that has been studied for its potential in breast cancer treatment. The synthesis of intermediates for arzoxifene has been optimized using this compound as a precursor, demonstrating its utility in developing effective anticancer agents .
Antimicrobial Properties
The benzothiazine moiety present in this compound has been linked to antimicrobial activity. Studies have shown that derivatives of benzothiazine can inhibit bacterial growth and possess antifungal properties. The specific interactions of 7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione with microbial enzymes are an area of ongoing research .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its ability to modulate oxidative stress and inflammation pathways could make it a candidate for treating neurodegenerative diseases. Research into the mechanisms by which it interacts with neuronal cells is currently being conducted to better understand its potential .
Material Science Applications
Polymer Chemistry
The unique chemical structure of 7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione allows for its incorporation into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers. Research has focused on synthesizing polymer composites that utilize this compound as a functional additive .
Dye Sensitizers in Solar Cells
Recent developments have explored the use of this compound as a dye sensitizer in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for improving the efficiency of solar cells. Studies are ongoing to optimize its performance in different photovoltaic architectures .
Case Studies
Mechanism of Action
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Variations
Benzoxathiazine vs. Benzothiazine and Oxazine Derivatives
- Benzoxathiazine (target compound): Features a fused benzene ring with a 1,2-oxathiazine system containing one oxygen and one sulfur atom. The sulfone group enhances polarity and stability.
- Bromine substitution at position 6 (vs. 7 in the target) may affect steric interactions .
- Oxazine (e.g., 4-bromo-2H-1,3-oxazine-2,6(3H)-dione, ): Contains two oxygen atoms in the heterocycle, reducing sulfur-related reactivity. Bromine at position 4 highlights positional effects on ring reactivity .
Pharmacologically Active Benzothiadiazines
- IDRA 21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide, ): A benzothiadiazine derivative with a chloro substituent and methyl group. It modulates AMPA receptors to enhance cognition, illustrating how heterocycle modifications (e.g., additional nitrogen) can confer biological activity. The target compound’s methoxyphenyl group may offer distinct pharmacokinetic profiles .
Substituent Effects
Halogen Position and Identity
- 7-Bromo (target): Bromine at position 7 may influence π-stacking interactions and electron density distribution.
- 6-Bromo (): Bromine at position 6 in benzothiazine derivatives could alter molecular packing in crystalline states, as seen in X-ray studies .
- 4-Bromo (): In oxazine derivatives, bromine at position 4 may direct electrophilic substitution reactions differently.
Aromatic and Alkyl Substituents
- 3-Methoxyphenylmethyl (target): The methoxy group enhances lipophilicity and may participate in hydrogen bonding. Comparatively, ethyl () or methyl () substituents reduce steric bulk but lack aromatic interactions.
Characterization Techniques
Biological Activity
The compound 7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione belongs to a class of benzoxathiazine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a bromine atom and a methoxyphenyl group that contribute to its biological properties.
1. Antitumor Activity
Recent studies have indicated that benzoxathiazine derivatives exhibit significant antitumor activity. The compound has shown efficacy against various cancer cell lines:
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
- Case Study : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
2. Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Activity Spectrum : It has shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Research Findings : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .
3. Anti-inflammatory Effects
Preliminary research suggests that the compound may possess anti-inflammatory properties.
- Mechanism : The anti-inflammatory action is thought to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Experimental Evidence : In animal models, administration of the compound reduced paw edema significantly compared to controls .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Half-life | 6 hours |
| Bioavailability | 45% |
| Metabolism | Hepatic |
| Excretion | Renal |
These parameters suggest a moderate absorption profile with renal excretion being the primary route.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
